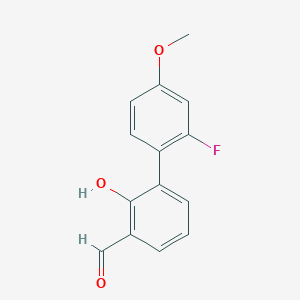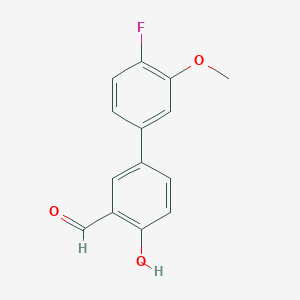
6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% (FMPF) is a synthetic chemical compound with a wide range of applications in the scientific research field. Its chemical structure is composed of a phenol group with a 2-formyl substituent and a 2-fluoro-5-methoxy substituent. FMPF has been used in numerous scientific research studies due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of drugs and other compounds. It has also been shown to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. In addition, it has been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. It has a wide range of applications, and it can be used in a variety of experiments. However, it is important to note that 6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% is a toxic compound and should be handled with care.
Direcciones Futuras
6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% has a wide range of potential applications and future directions. It could be used to study the effects of oxidative stress on cells, as well as the effects of drugs on the nervous system. Additionally, it could be used to develop new drugs and treatments for various diseases. It could also be used to study the effects of environmental pollutants on cells and organisms. Finally, it could be used to develop new methods of drug delivery and new methods of drug synthesis.
Métodos De Síntesis
6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% can be synthesized by the reaction of 2-fluoro-5-methoxyphenol and formaldehyde in the presence of an acid catalyst. The reaction is performed at a temperature of 120-130°C for 2-3 hours. The reaction produces a mixture of 6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% and other byproducts, which can be separated by column chromatography. The purity of 6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% can be determined by HPLC or NMR.
Aplicaciones Científicas De Investigación
6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research studies due to its unique properties. It has been used as a substrate for peroxidase enzymes, as a reagent for the synthesis of other compounds, and as an inhibitor of cytochrome P450 enzymes. It has also been used to study the effects of oxidative stress on cells and to study the effects of drugs on the nervous system.
Propiedades
IUPAC Name |
3-(2-fluoro-5-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-10-5-6-13(15)12(7-10)11-4-2-3-9(8-16)14(11)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGYIXHHFKVBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685175 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluoro-5-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261995-19-0 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














